ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate, also known as M-1, is a synthetic compound that has been developed for its potential use in scientific research. This compound belongs to the class of N-acyl amino acid derivatives and has shown promise in various studies due to its unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate involves its ability to selectively inhibit the activity of certain enzymes. Specifically, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase 8 (DPP8) and dipeptidyl peptidase 9 (DPP9). These enzymes are involved in the regulation of various biological processes, including inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor properties. It has also been found to have a positive effect on glucose metabolism and insulin sensitivity. Additionally, this compound has been shown to have a neuroprotective effect, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate in lab experiments is its high selectivity for certain enzymes. This makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, as it has been found to have cytotoxic effects in some cell types. Additionally, the cost of synthesizing this compound can be high, which may limit its availability for some researchers.
Future Directions
There are several potential future directions for research involving ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate. One area of interest is its potential use in the treatment of neurological disorders, as it has been shown to have a neuroprotective effect. Additionally, further research is needed to fully understand the mechanism of action of this compound, including its effects on other enzymes and biological processes. Finally, there is potential for the development of new compounds based on the structure of this compound, which could have even greater selectivity and efficacy in scientific research.
Scientific Research Applications
Ethyl 1-[N-(mesitylsulfonyl)-N-methylglycyl]-4-piperidinecarboxylate has been primarily used in scientific research as a tool for investigating the role of certain proteins and enzymes in various biological processes. It has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function. This compound has also been used in studies related to cancer and inflammation, as it has been found to have anti-inflammatory and anti-tumor properties.
properties
IUPAC Name |
ethyl 1-[2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-6-27-20(24)17-7-9-22(10-8-17)18(23)13-21(5)28(25,26)19-15(3)11-14(2)12-16(19)4/h11-12,17H,6-10,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEOXMNZCKVTCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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